N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c18-13-1-3-14(4-2-13)19-16(22)12-20-11-15(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPNYHXXZKYIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a fluorophenyl group, a morpholine sulfonyl moiety, and a pyridinone ring. These structural elements contribute to its unique biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20FN3O4S |
| Molecular Weight | 393.43 g/mol |
This compound has been shown to act as an inhibitor of specific enzymes involved in cancer progression. Its mechanism primarily involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. For instance, an in vitro study reported an IC50 value of approximately 1.30 μM against solid tumor cells, indicating potent inhibitory effects on tumor proliferation .
In vivo studies using xenograft models further confirmed its efficacy, showing a tumor growth inhibition (TGI) rate of 48.89%, comparable to established HDAC inhibitors like SAHA .
Apoptosis Induction
The compound also promotes apoptosis in cancer cells by inducing G2/M phase cell cycle arrest. This was evidenced by flow cytometry analyses that revealed increased apoptotic cell populations upon treatment with the compound .
Synergistic Effects
Moreover, this compound has shown synergistic effects when used in combination with other chemotherapeutic agents such as taxol and camptothecin. At a concentration of 0.5 μM, it significantly enhanced the anticancer activity of these drugs .
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Solid Tumors : A study involving various solid tumor cell lines indicated that treatment with the compound resulted in marked reductions in cell viability and proliferation rates .
- Combination Therapy : In another study, the compound was tested alongside standard chemotherapy agents, revealing that it could enhance their effectiveness while potentially reducing side effects associated with higher doses of these agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
